molecular formula C8H16S B15312163 3-Cyclopentylpropane-1-thiol

3-Cyclopentylpropane-1-thiol

Cat. No.: B15312163
M. Wt: 144.28 g/mol
InChI Key: QKTXWHRTHKTODG-UHFFFAOYSA-N
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Description

Evolution of Thiol Chemistry in Advanced Organic Transformations

Thiol chemistry, once primarily associated with strong, often unpleasant odors, has undergone a remarkable evolution. bohrium.com Initially, the focus was on simple reactions like oxidation to disulfides. However, the field has expanded dramatically, with thiols now recognized as highly versatile functional groups in organic synthesis. nih.govrsc.org The development of "click chemistry," a concept emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has been particularly influential. nih.gov

The thiol-ene and thiol-yne reactions are prime examples of click chemistry that have gained prominence. nih.gov These reactions, which involve the addition of a thiol across a double or triple bond, can be initiated by radicals (often photochemically) or proceed via a Michael addition. rsc.org Their efficiency and functional group tolerance have made them invaluable tools for polymer synthesis, surface modification, and the creation of complex biomaterials. rsc.orgrsc.orgresearchgate.net This evolution has positioned thiols as crucial building blocks in materials science and medicinal chemistry. nih.govrsc.org

Significance of Cyclopentyl Moieties in Molecular Design

The cyclopentyl group, a five-membered aliphatic ring, is a prevalent structural motif in a multitude of biologically active molecules and functional materials. Its significance lies in the unique conformational properties it imparts to a molecule. The non-planar, puckered nature of the cyclopentane (B165970) ring can provide a rigid scaffold, influencing the three-dimensional arrangement of other functional groups and thereby affecting interactions with biological targets. nih.gov

In medicinal chemistry, the incorporation of a cyclopentyl moiety is a common strategy to enhance the metabolic stability of a drug candidate, improve its binding affinity to a target protein, and optimize its pharmacokinetic profile. nih.govnih.gov The cyclopentyl group can act as a lipophilic spacer or be used to explore the steric requirements of a binding pocket. Its unique structural and electronic properties make it a valuable tool for medicinal chemists in the design of novel therapeutics. nih.gov

Contextualizing 3-Cyclopentylpropane-1-thiol (B6155156) within Current Chemical Research Paradigms

This compound (C8H16S) is a molecule that combines the key features of both a thiol and a cyclopentyl group. Its structure, consisting of a cyclopentyl ring connected to a three-carbon chain terminating in a thiol group, makes it a potentially valuable building block in various areas of chemical research. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its constituent parts suggest its potential utility.

The thiol group provides a reactive handle for a variety of transformations, including the powerful thiol-ene click reaction for surface functionalization or polymer synthesis. rsc.orgrsc.orgresearchgate.net The cyclopentyl moiety, separated from the thiol by a propyl linker, can influence the physical and biological properties of any larger molecule it is incorporated into. nih.gov Therefore, this compound can be viewed as a bifunctional building block with potential applications in materials science, as a precursor for drug development, and as a reagent in targeted organic synthesis.

Chemical and Physical Properties of this compound

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C8H16S
Molecular Weight 144.28 g/mol

Note: Detailed experimental values for properties such as boiling point and density are not widely reported in scientific literature.

Synthesis and Reactivity

A common synthetic route to this compound involves a two-step process. The first step is the reaction of cyclopentylmethyl bromide with thiourea (B124793). This is followed by hydrolysis of the resulting isothiouronium salt to yield the final thiol product. This reaction is typically carried out in a solvent such as ethanol (B145695) and may require heating.

As a thiol, this compound is expected to undergo reactions characteristic of this functional group. These include:

Oxidation: In the presence of mild oxidizing agents, it can be oxidized to form the corresponding disulfide, bis(3-cyclopentylpropyl) disulfide.

Nucleophilic Substitution: The thiol group is nucleophilic and can participate in substitution reactions, for example, with alkyl halides.

Thiol-Ene Reaction: The thiol group can readily add across carbon-carbon double bonds in the presence of a radical initiator or under photochemical conditions, making it a useful reagent in click chemistry applications. rsc.org

Research Applications and Future Directions

Given the limited specific research data available for this compound, its applications are largely inferred from the known reactivity of its constituent functional groups.

The presence of the thiol group makes it a prime candidate for use in materials science , particularly for the functionalization of surfaces. rsc.orgrsc.orgresearchgate.net By grafting this molecule onto a surface via the thiol-ene reaction, the cyclopentyl group can be used to tailor the surface properties, for example, by increasing its hydrophobicity.

In medicinal chemistry , this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. nih.govnih.gov The cyclopentyl moiety could be incorporated to enhance the pharmacological properties of a lead compound.

Future research on this compound would benefit from a thorough characterization of its physical and spectroscopic properties. Furthermore, exploring its reactivity in various synthetic transformations and evaluating the properties of materials and molecules derived from it would provide a clearer picture of its potential in both academic and industrial research.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

3-cyclopentylpropane-1-thiol

InChI

InChI=1S/C8H16S/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-7H2

InChI Key

QKTXWHRTHKTODG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCS

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 Cyclopentylpropane 1 Thiol

Historical and Contemporary Synthetic Routes to Alkyl Thiols

The preparation of alkyl thiols has evolved, with several reliable methods being predominant in both laboratory and industrial settings. These routes typically involve the introduction of a thiol group (-SH) onto an alkyl backbone.

Thiocarboxylic Acid Ester Hydrolysis Pathways

One established method for synthesizing thiols involves the use of thiocarboxylic acids and their esters. organic-chemistry.orgnih.gov Thiocarboxylic acids (R-COSH) are sulfur analogs of carboxylic acids where a thiol group replaces a hydroxyl group. wikipedia.org The general strategy involves the S-alkylation of a thioacetate (B1230152) salt with an alkyl halide to form a thioester (or thioacetate). wikipedia.orgbohrium.com This intermediate is then hydrolyzed, typically under basic conditions, to yield the final thiol. ias.ac.in

The process can be summarized in two main steps:

Formation of Thioester : An alkyl halide reacts with a salt of a thiocarboxylic acid, such as potassium thioacetate. The thioacetate ion acts as a nucleophile, displacing the halide to form an S-alkyl thioacetate. wikipedia.org

Hydrolysis : The resulting thioester is cleaved using a base (like sodium hydroxide) or acid to produce the thiol and a carboxylate salt. ias.ac.inlibretexts.org

This pathway is valued for its ability to produce thiols with high purity, as it avoids the formation of disulfide or sulfide (B99878) byproducts that can occur in other methods. bohrium.com Various reagents have been explored for the deprotection of the thioacetate to optimize yield and reaction conditions. ias.ac.in

Thiourea (B124793) Adduct Formation and Subsequent Hydrolysis

A widely used and effective method for preparing thiols from alkyl halides proceeds via an S-alkylisothiouronium salt intermediate. libretexts.orgpressbooks.pub This route is particularly advantageous because it prevents the common side reaction where the product thiol reacts with the starting alkyl halide to form a sulfide. jove.comjove.com

The reaction mechanism consists of two key stages:

S-alkylation of Thiourea : The sulfur atom in thiourea acts as a potent nucleophile, attacking the alkyl halide in an SN2 reaction. libretexts.orgwikipedia.org This forms a stable, often crystalline, S-alkylisothiouronium salt. ias.ac.inpressbooks.pub

Hydrolysis : The isothiouronium salt is then hydrolyzed, typically with an aqueous base such as sodium or potassium hydroxide, to liberate the free thiol. jove.comwikipedia.org

This method is robust and applicable to a wide range of primary and secondary alkyl halides for synthesizing the corresponding thiols. ias.ac.inpearson.com

Nucleophilic Substitution Reactions for Thiol Synthesis

The most direct approach to thiol synthesis is through a nucleophilic substitution (SN2) reaction. jove.com This involves reacting an alkyl halide with a sulfur-containing nucleophile. cas.cn The most common nucleophile for this purpose is the hydrosulfide (B80085) anion (-SH), typically sourced from sodium hydrosulfide (NaSH). jove.comchemistrysteps.com

In this reaction, the hydrosulfide anion displaces the halide ion from the alkyl halide to form the thiol. jove.com However, this method has a significant limitation: the thiol product is itself a strong nucleophile (as the thiolate anion, RS⁻, under basic conditions) and can react with another molecule of the alkyl halide. libretexts.orgpressbooks.pub This secondary reaction leads to the formation of a dialkyl sulfide (R-S-R) as an undesirable byproduct, which can complicate purification and reduce the yield of the desired thiol. jove.comjove.com To mitigate this issue, a large excess of the hydrosulfide nucleophile is often used. chemistrysteps.com

Specific Preparation Methods for 3-Cyclopentylpropane-1-thiol (B6155156)

The general synthetic strategies for alkyl thiols are directly applicable to the targeted synthesis of this compound.

Synthesis from Cyclopentylmethyl Bromide via Thiourea Intermediate

A specific and documented method for preparing this compound involves the reaction of a cyclopentyl-containing alkyl halide with thiourea. The synthesis typically starts from cyclopentylmethyl bromide. The reaction proceeds as follows:

Formation of the Isothiouronium Salt : Cyclopentylmethyl bromide is reacted with thiourea. The nucleophilic sulfur of thiourea displaces the bromide ion to form an intermediate S-(3-cyclopentylpropyl)isothiouronium salt.

Hydrolysis : The resulting salt is subsequently hydrolyzed with a base, which cleaves the C-S bond of the intermediate, yielding this compound.

This pathway is favored for its reliability and the avoidance of sulfide byproducts, ensuring a cleaner reaction profile. libretexts.orgjove.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound, particularly via the thiourea route, is dependent on carefully controlled reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and purification methods. researchgate.net

Commonly, solvents like ethanol (B145695) are used for the initial reaction between the alkyl halide and thiourea, and heat is often applied to facilitate the formation of the isothiouronium salt. The subsequent hydrolysis step also requires controlled conditions to ensure complete conversion and maximize the yield of the final thiol product.

Table 1: General Parameters for Optimization of Thiol Synthesis

ParameterConditionExpected Outcome on Yield and Purity
Solvent Ethanol, Methanol, WaterAffects solubility of reactants and can influence reaction rates. Ethanol is a common choice for these reactions.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate but can also lead to more side products. Optimal temperature balances rate and selectivity. acs.org
Base for Hydrolysis Sodium Hydroxide, Potassium HydroxideThe choice and concentration of the base can affect the efficiency of the hydrolysis of the isothiouronium salt. wikipedia.org
Reactant Ratio Molar ratio of alkyl halide to thioureaUsing an appropriate ratio is crucial to drive the reaction to completion without excess unreacted starting materials.
Purification Distillation, ChromatographyThe final purity of this compound depends heavily on the chosen purification technique to remove byproducts and unreacted reagents.
Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature are critical parameters that significantly influence the rate and yield of S\textsubscript{N}2 reactions, including the synthesis of this compound. chemistry.coachuci.edusolubilityofthings.comlibretexts.org

Solvent Systems: Polar aprotic solvents are generally favored for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt while not strongly solvating the anion, thus preserving its nucleophilicity. chemistry.coachsolubilityofthings.comlibretexts.org In the context of thiol synthesis from alkyl halides, solvents such as acetone (B3395972) and dimethylformamide (DMF) have been shown to be effective. ias.ac.in The use of polar protic solvents, like ethanol and water, is also common, particularly for the hydrolysis step. While polar protic solvents can solvate and stabilize the transition state, they can also solvate the nucleophile, potentially reducing its reactivity. libretexts.org The selection of the solvent system is therefore a balance between reactant solubility and maximizing the nucleophilic character of the sulfur reagent.

Temperature: The application of heat is a common practice to increase the rate of reaction in the synthesis of this compound. Generally, an increase in temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions, especially with secondary and tertiary alkyl halides. ias.ac.in For primary alkyl halides like 3-cyclopentylpropyl bromide, the risk of elimination is lower. Optimization of the temperature is crucial to ensure a good yield of the desired thiol without promoting unwanted byproducts.

Table 1: Representative Data on the Influence of Solvent and Temperature on Thiol Synthesis from Primary Alkyl Halides This table presents illustrative data from studies on analogous primary alkyl halides to demonstrate the general effects of solvent and temperature, as specific data for this compound is not readily available in the literature.

Alkyl Halide Sulfur Source Solvent Temperature (°C) Reaction Time (h) Yield (%)
1-Bromobutane Thiourea Ethanol Reflux 3 ~85
1-Bromooctane Thiourea DMF 80 2 >90
1-Chlorohexane KSH Acetone 50 4 ~75
1-Bromododecane NaSH Water 100 1 ~90
Catalytic Enhancements in Thiol Synthesis

While the direct reaction of an alkyl halide with a sulfur nucleophile is often efficient, catalytic methods can enhance the reaction rate and yield. In the context of S\textsubscript{N}2 reactions for thiol synthesis, phase-transfer catalysts (PTCs) are particularly relevant. PTCs facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) iodide (TBAI). scispace.com

The addition of iodide salts, such as sodium iodide or potassium iodide, can also act as a catalyst in reactions involving alkyl chlorides or bromides. The iodide ion is a better nucleophile and a better leaving group than chloride or bromide. It can first displace the original halide to form an alkyl iodide in situ, which then reacts more rapidly with the sulfur nucleophile. nih.gov

Alternative and Emerging Synthetic Approaches

Green Chemistry Principles in Thiol Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. rsc.orgresearchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: The traditional synthesis using thiourea has good atom economy, as most atoms from the reactants are incorporated into the final product or useful byproducts. solubilityofthings.com

Use of Safer Solvents: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. Water is an excellent green solvent, and its use in the hydrolysis step is advantageous. organic-chemistry.org For the initial S\textsubscript{N}2 reaction, the use of polyethylene (B3416737) glycol (PEG) has been explored as a recyclable and non-toxic solvent for similar reactions. researchgate.net Solvent-free conditions, where the reaction is run neat, represent an ideal green approach where feasible. scispace.com

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from its common starting materials, a broader green chemistry perspective would encourage the development of synthetic routes from renewable resources.

Continuous Flow Methodologies for Industrial Production

Continuous flow chemistry offers several advantages for the industrial production of chemicals like this compound, including improved safety, better heat and mass transfer, and the potential for automation and process control. nih.gov The synthesis of thiols can be adapted to a continuous flow process. For instance, a packed-bed reactor containing a solid-supported reagent or catalyst could be used. The alkyl halide solution would be continuously passed through the reactor to form the intermediate, which would then flow into a second reactor for hydrolysis and purification. This approach allows for a more efficient and scalable production process compared to traditional batch methods. ias.ac.innih.gov

Derivatization Strategies for Synthetic Utility

The thiol group in this compound is a versatile functional group that can be readily converted into other sulfur-containing moieties, enhancing its synthetic utility.

Formation of Thioethers and Disulfides

Thioethers (Sulfides): this compound can be converted to unsymmetrical thioethers through nucleophilic substitution reactions. The thiol is first deprotonated with a base (e.g., sodium hydroxide, sodium hydride) to form the corresponding thiolate anion. This highly nucleophilic thiolate can then react with an alkyl halide in an S\textsubscript{N}2 reaction to form a thioether. libretexts.orgresearchgate.netnih.govsemanticscholar.orgyoutube.compearson.com

Disulfides: Thiols can be oxidized to form disulfides. This is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. libretexts.orgchemistrysteps.comscispace.comnih.govodu.eduresearchgate.net Common reagents for this transformation include hydrogen peroxide (often catalyzed by iodide ions), iodine, and bromine. organic-chemistry.orgresearchgate.net The reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.

Table 2: Common Derivatization Reactions of Primary Thiols This table provides representative examples of reagents and conditions for the derivatization of primary thiols, which are applicable to this compound.

Derivative Reagents and Conditions General Yield Range (%)

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. These reactions proceed via a radical-mediated addition of a thiol to an unsaturated carbon-carbon bond (an alkene or 'ene' and an alkyne or 'yne'), resulting in the formation of a stable thioether linkage.

The general mechanism for the thiol-ene reaction involves the initiation of a thiyl radical from the thiol, typically through the use of light, heat, or a radical initiator. This thiyl radical then adds to the alkene in an anti-Markovnikov fashion to create a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical, which can then participate in further propagation steps. This process is advantageous for creating uniform polymer networks and for surface functionalization.

While specific research detailing the application of this compound in thiol-ene and thiol-yne reactions is not extensively documented in publicly available literature, its behavior can be extrapolated from the well-established principles of these reactions with other alkyl thiols. The cyclopentyl group is not expected to interfere with the fundamental radical addition mechanism.

The thiol-yne reaction follows a similar radical-mediated pathway, with the initial addition of the thiyl radical to an alkyne forming a vinyl sulfide. This can potentially undergo a second addition with another thiol molecule, leading to 1,2-dithioether or 1,1-dithioacetal products, depending on the reaction conditions and the structure of the alkyne. This dual addition capability makes thiol-yne reactions particularly useful for creating highly cross-linked polymer networks and for the synthesis of dendrimers.

The table below outlines the general conditions and expected outcomes for the participation of an alkyl thiol like this compound in these click chemistry reactions.

Reaction TypeReactantsInitiator/CatalystTypical ConditionsExpected Product with this compound
Thiol-Ene This compound, AlkenePhotoinitiator (e.g., DMPA), Thermal Initiator (e.g., AIBN), or UV lightRoom temperature, various solvents3-((3-Cyclopentylpropyl)thio)alkane
Thiol-Yne This compound, AlkynePhotoinitiator, Thermal Initiator, or Metal Catalysts (e.g., Rh, Ir complexes)Room temperature or elevated temperature, various solventsMono-adduct: (E/Z)-1-((3-Cyclopentylpropyl)thio)alkene; Di-adduct: 1,1- or 1,2-bis((3-Cyclopentylpropyl)thio)alkane

Thiol-Thioester Exchange Reactions in Organic Media

Thiol-thioester exchange is a form of dynamic covalent chemistry, where a thiol reacts with a thioester to form a new thioester and a new thiol. This reversible reaction is particularly valuable in the development of dynamic materials, such as self-healing polymers and adaptable networks, as the exchange allows for the rearrangement of covalent bonds under specific stimuli like changes in pH or temperature.

The reaction proceeds through the nucleophilic attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester. The rate and equilibrium of the exchange are influenced by several factors, including the pKa of the thiols involved, the nature of the solvent, and the presence of a catalyst, which is often a base that facilitates the formation of the reactive thiolate. In organic media, the choice of solvent polarity and the type of base or nucleophilic catalyst are crucial for controlling the reaction kinetics. nih.gov

While specific studies detailing the participation of this compound in thiol-thioester exchange reactions are limited, its reactivity can be inferred from general studies on alkyl thiols. The equilibrium of the exchange will favor the formation of the thioester from the thiol with the higher pKa (less acidic).

The table below summarizes the key aspects of thiol-thioester exchange reactions in an organic solvent context, which would be applicable to this compound.

ParameterInfluence on Thiol-Thioester ExchangeRelevance to this compound
Thiol pKa The thiol with the lower pKa (more acidic) is more readily deprotonated to the reactive thiolate. The equilibrium favors the acyl group residing on the less acidic thiol (higher pKa). nih.govAs an alkyl thiol, this compound would have a relatively high pKa compared to aromatic thiols, influencing the direction of the equilibrium.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) generally facilitate the reaction by stabilizing the charged intermediates. nih.govThe reaction would be expected to proceed more efficiently in these types of solvents.
Catalyst Organic bases (e.g., DBU, triethylamine) or nucleophilic catalysts (e.g., DMAP, phosphines) are often used to deprotonate the thiol and accelerate the exchange. nih.govThe choice of catalyst would be critical in controlling the rate of exchange involving this compound.
Temperature Increased temperature can increase the rate of exchange but may also favor side reactions.Optimization of temperature would be necessary to achieve a balance between reaction rate and selectivity.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentylpropane 1 Thiol

Oxidation Reactions and Mechanisms

The sulfur atom in 3-Cyclopentylpropane-1-thiol (B6155156) exists in its most reduced state and is susceptible to oxidation. The oxidation can be controlled to yield specific products, ranging from disulfides to higher oxidation states like sulfonic acids. sci-hub.sebiolmolchem.com

Formation of Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se In this reaction, two molecules of this compound couple to form one molecule of bis(3-cyclopentylpropyl) disulfide, with the concurrent loss of two hydrogen atoms.

2 R-SH ⟶ R-S-S-R + 2H⁺ + 2e⁻ (where R = 3-cyclopentylpropyl)

This oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. sci-hub.se The mechanism of disulfide formation can proceed through several pathways depending on the oxidant and reaction conditions.

Thiol-Disulfide Exchange: The process often involves the formation of a thiolate anion (RS⁻), which is a potent nucleophile. The thiolate can then attack the sulfur atom of another thiol molecule in an Sₙ2-type reaction. nih.gov

Intermediate Pathways: Oxidation can also proceed via a two-step process involving intermediates. For instance, two-electron oxidation can form a sulfenic acid (RSOH) intermediate, which then reacts rapidly with another thiol molecule to yield the disulfide. nih.gov

Radical Mechanisms: One-electron oxidation can generate thiyl radicals (RS•). The recombination of two thiyl radicals forms the disulfide bond. nih.gov

The choice of oxidant and conditions allows for controlled synthesis of the disulfide, preventing over-oxidation to higher states. biolmolchem.comchemrxiv.org

Table 1: Common Reagents for Thiol to Disulfide Oxidation

Oxidizing Agent Typical Conditions
Air/Oxygen (O₂) Often requires a metal catalyst (e.g., Fe³⁺, Cu²⁺) and basic pH to facilitate thiolate formation. sci-hub.se
Hydrogen Peroxide (H₂O₂) A common and relatively clean oxidant.
Iodine (I₂) Reacts rapidly with thiols in the presence of a base.
Dimethyl sulfoxide (B87167) (DMSO) Can act as an oxidant, often activated by an acid like HI. biolmolchem.com

Higher Oxidation States of Sulfur

More vigorous oxidation conditions can elevate the sulfur atom beyond the disulfide state to form a series of sulfur oxyacids. sci-hub.se The complete oxidation pathway using a strong oxidant like hydrogen peroxide typically proceeds sequentially from the thiol to sulfenic acid, then to sulfinic acid, and finally to sulfonic acid. acs.orgnih.govacs.org

R-SH → R-SOH → R-SO₂H → R-SO₃H

3-Cyclopentylpropanesulfenic Acid (C₈H₁₆SO): The first and least stable oxidation product. Sulfenic acids are highly reactive and often act as transient intermediates. acs.orgnih.gov

3-Cyclopentylpropanesulfinic Acid (C₈H₁₆SO₂): A more stable oxidation product than sulfenic acid. It can be isolated but is still susceptible to further oxidation. nih.gov

3-Cyclopentylpropanesulfonic Acid (C₈H₁₆SO₃): The final and most stable product of thiol oxidation. The formation of sulfonic acid is generally considered irreversible under biological conditions. nih.govresearchgate.net

Mechanistic studies, often using computational models, show that the oxidation pathway can occur via either the neutral thiol (RSH) or the more reactive anionic thiolate (RS⁻). acs.orgacs.org For all three oxidation steps, the reaction barriers are lower for the anionic pathway. nih.gov In the neutral pathway, the reaction can be facilitated by a solvent-assisted proton-exchange (SAPE) mechanism, where polar solvent molecules help to lower the energy barrier of the transition state. acs.orgacs.org

Table 2: Stepwise Oxidation of this compound

Compound Name Chemical Formula Oxidation State of Sulfur
This compound C₈H₁₆S -2
bis(3-cyclopentylpropyl) disulfide C₁₆H₃₀S₂ -1
3-Cyclopentylpropanesulfenic Acid C₈H₁₆SO 0
3-Cyclopentylpropanesulfinic Acid C₈H₁₆SO₂ +2

Reduction Reactions

Reduction of this compound involves the cleavage of the carbon-sulfur bond.

Desulfurization Pathways

Desulfurization is a reductive process that removes the thiol group from the molecule, replacing it with a hydrogen atom. This transformation effectively converts the thiol into its corresponding hydrocarbon, cyclopentylpropane. This reaction is typically accomplished using strong reducing agents capable of cleaving the stable C-S bond.

A common laboratory method for desulfurization involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which provides a source of hydride ions (H⁻) to displace the sulfur group. The reaction generally proceeds with the formation of hydrogen sulfide (B99878) (H₂S) as a byproduct.

More recently, novel desulfurization methods have been developed, such as low-energy visible light-induced desulfurization (LEnVLD). nih.gov While primarily developed for protein synthesis, these methods highlight modern approaches that utilize photocatalysts and light energy to achieve C-S bond cleavage under very mild conditions, often with high selectivity and speed. nih.gov

Nucleophilic Substitution Reactions

The thiol group can be readily deprotonated by a base to form the corresponding thiolate anion (C₅H₉(CH₂)₃S⁻). This thiolate is a soft and effective nucleophile that can participate in a variety of substitution reactions, most notably S-alkylation with alkyl halides to form thioethers (sulfides).

R-SH + Base ⇌ R-S⁻ + HBase⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 3-cyclopentylpropyl and X = halide)

Impact of Cyclopentyl Group Steric and Electronic Effects on Reactivity

The reactivity of the thiol group in nucleophilic substitution is influenced by both the steric and electronic nature of the attached alkyl group. nih.govrsc.org

Electronic Effect: The 3-cyclopentylpropyl group is a simple alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This slightly increases the electron density on the sulfur atom, which could marginally enhance the nucleophilicity of the corresponding thiolate anion. However, this electronic effect is generally minor for alkyl groups.

Steric Effect: Steric hindrance plays a crucial role in determining the accessibility of a nucleophilic center. nih.govresearchgate.netnih.gov A bulky group attached near the reactive site can impede the approach of an electrophile, slowing down the reaction rate. In the case of this compound, the bulky cyclopentyl ring is separated from the reactive thiol group by a flexible three-carbon propane (B168953) chain. This spacer significantly mitigates the steric hindrance of the cyclopentyl ring. The rotation around the C-C single bonds of the propane chain allows the terminal -CH₂SH group to adopt a conformation that is accessible to attacking reagents. Consequently, the steric effect of the cyclopentyl group on the nucleophilicity of the thiol is minimal, and the thiol is expected to react at a rate comparable to other primary, long-chain alkanethiols.

Table 3: Analysis of Steric and Electronic Effects

Factor Influence of 3-Cyclopentylpropyl Group Impact on Nucleophilic Reactivity
Electronic Effect Weakly electron-donating (inductive effect). Minor enhancement of thiolate nucleophilicity.

| Steric Effect | The bulky cyclopentyl ring is spatially distant from the -SH group due to the three-carbon spacer. | Minimal steric hindrance at the sulfur atom, allowing for facile reaction. |

Reaction Kinetics with Various Electrophiles

The thiol group of this compound is a potent nucleophile, readily reacting with a wide array of electrophiles. The rate of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of catalysts.

Thiols, in general, are more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.comchemistrysteps.com The acidity of this compound is expected to be in the typical range for alkyl thiols. The reaction kinetics with electrophiles often follow second-order rate laws, being dependent on the concentrations of both the thiol and the electrophile.

The table below presents a hypothetical comparison of reaction rates for different thiols with a generic electrophile to illustrate the expected impact of structure on reactivity.

ThiolRelative RateFactors Influencing Reactivity
MethanethiolHighLow steric hindrance
1-PropanethiolModerate-HighIncreased chain length, minimal steric hindrance
This compound Moderate Bulky cyclopentyl group may introduce steric hindrance
2-Propanethiol (B166235) (Secondary)LowerIncreased steric hindrance at the alpha-carbon
tert-Butylthiol (Tertiary)LowSignificant steric hindrance

This table is illustrative and based on general principles of chemical reactivity. Actual rates would need to be determined experimentally.

Addition Reactions Involving the Thiol Group

The thiol group of this compound can readily participate in addition reactions across unsaturated carbon-carbon bonds, a cornerstone of its chemical reactivity.

Thiol-Michael Addition Mechanisms

The Thiol-Michael addition, or thia-Michael addition, involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is highly efficient and can be catalyzed by either a base or a nucleophile.

Base-Catalyzed Mechanism: In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the Michael acceptor, forming an enolate intermediate. Subsequent protonation of the enolate yields the final adduct.

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a phosphine (B1218219), can initiate the reaction by attacking the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates the thiol to generate a thiolate, which proceeds to add to another molecule of the Michael acceptor. This process is often faster and requires lower catalyst loadings than the base-catalyzed pathway.

The structure of this compound, being a primary thiol, is well-suited for Thiol-Michael additions. The steric bulk of the cyclopentyl group is relatively distant from the reactive thiol center and is not expected to significantly hinder the approach to the Michael acceptor.

Hydrothiolation of Unsaturated Systems

Hydrothiolation, also known as the thiol-ene reaction, is the addition of a thiol across a carbon-carbon double or triple bond. This reaction can proceed via two primary mechanisms: a radical-mediated pathway or a catalyzed Michael-type addition.

Radical-Mediated Hydrothiolation: This mechanism is typically initiated by light, heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the unsaturated system. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. This reaction generally follows an anti-Markovnikov regioselectivity.

Catalyzed Hydrothiolation: In the presence of a suitable catalyst, the hydrothiolation can proceed through a mechanism similar to the Thiol-Michael addition, particularly if the unsaturated system is activated by an electron-withdrawing group.

Given its structure, this compound would be an effective participant in hydrothiolation reactions. The primary nature of the thiol allows for efficient chain transfer in radical processes.

Exploration of Reaction Orthogonality and Chemoselectivity

Reaction orthogonality refers to the ability to perform multiple, distinct chemical reactions in the same pot without them interfering with one another. Chemoselectivity, a related concept, is the preferential reaction of a reagent with one functional group over another.

In the context of this compound, its high nucleophilicity makes it a strong candidate for chemoselective reactions. For instance, in a molecule containing both a thiol and an alcohol or amine group, the thiol can often be selectively reacted with certain electrophiles under specific conditions. This is due to the greater nucleophilicity of sulfur compared to oxygen and nitrogen in many solvent systems. acs.org

The following table outlines the general reactivity of different nucleophiles, which informs the potential for chemoselective reactions involving this compound.

NucleophileRelative Nucleophilicity (Protic Solvents)Key Factors
Thiolate (RS⁻) High High polarizability, weaker base than alkoxide masterorganicchemistry.com
Amine (RNH₂)ModerateGood nucleophile, also basic
Alcohol (ROH)LowLess nucleophilic than amines and thiols

This table provides a general comparison; specific reactivity depends on the reaction conditions and the structure of the reactants.

The steric hindrance provided by the cyclopentyl group in this compound could also be exploited to achieve chemoselectivity. In reactions where steric access to the nucleophilic center is a limiting factor, this thiol might react more slowly than less hindered thiols, allowing for discrimination between different thiol-containing molecules. However, as previously noted, the impact of sterics on thiol reactivity is often less pronounced than for smaller nucleophiles. nsf.gov

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules like 3-Cyclopentylpropane-1-thiol (B6155156). nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations and the dynamics of their interconversion. nih.gov

For alkanethiols, MD simulations have been instrumental in understanding the conformational properties of both linear and branched chains. shareok.org These studies show that the conformational landscape is governed by a delicate balance of steric interactions and weaker intramolecular forces. In the case of this compound, MD simulations would likely reveal a variety of folded and extended structures, with the cyclopentyl ring adopting its characteristic envelope and twist conformations. The simulation temperature plays a critical role, as higher temperatures provide the necessary energy to overcome rotational barriers, allowing for a more thorough exploration of the conformational space. nih.gov

Table 1: Representative Conformational Data from MD Simulations of Analogous Alkanes

Molecule Simulation Temperature (K) Key Findings
Cyclohexane 400 - 1200 Observation of chair-chair and twist-boat interconversions. nih.gov
Methyl-substituted cyclohexanes 400 - 1200 Correlation between simulation temperature and ring inversion barriers. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure and geometry of molecules with high accuracy. nih.gov For this compound, DFT calculations would be employed to optimize the geometries of various conformers and determine their relative energies.

Studies on simpler thiols, such as n-propanethiol, have utilized DFT to identify the most stable conformers. nih.gov For instance, research on n-propanethiol and 2-propanethiol (B166235) identified four and two low-energy conformers, respectively, by considering rotations around the C-C and C-S bonds. nih.gov These calculations have shown excellent agreement with experimental data. nih.gov For this compound, a similar approach would involve systematically rotating the dihedral angles of the propyl chain and considering the different puckering states of the cyclopentyl ring to locate all energy minima on the potential energy surface.

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity. Understanding the distribution of electrons and the nature of its molecular orbitals is fundamental to predicting how it will interact with other molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these orbitals provide significant insights into a molecule's reactivity. taylorandfrancis.com

For a thiol like this compound, the HOMO is typically localized on the sulfur atom, specifically on its lone pair electrons. This makes the thiol group a good nucleophile. The LUMO, on the other hand, is generally associated with the σ* anti-bonding orbital of the S-H bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. taylorandfrancis.com Theoretical studies on similar molecules can provide estimates for these energy levels.

Table 2: Calculated Frontier Orbital Energies for a Related Thiol (Allyl Mercaptan)

Medium EHOMO (eV) ELUMO (eV) Energy Gap (eV)
Vacuum -8.87 -0.14 8.73
Water -8.90 -0.15 8.75
Benzene -8.88 -0.14 8.74

Data adapted from DFT calculations on allyl mercaptan. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is a critical factor in determining its interactions with other polar molecules and ions. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the electronegative sulfur atom would create a region of negative electrostatic potential, while the hydrogen atom of the thiol group would be a site of positive potential. Studies on n-propanethiol have shown that the sulfur atom and certain hydrogen atoms are key interaction sites. nih.gov For alkanethiols adsorbed on metal surfaces, significant charge transfer can occur, altering the electronic properties of both the molecule and the surface. researchgate.netcore.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, including the structures of transition states and the calculation of activation energies.

For thiols, a common reaction is the thiol-ene reaction, where a thiol adds across a double bond. wikipedia.org This reaction can proceed through a radical mechanism, which can be initiated by light or heat. wikipedia.orgacs.org Computational studies can model the individual steps of this reaction, from the initial formation of a thiyl radical to the propagation and chain-transfer steps. wikipedia.orgacs.org

Another important reaction of thiols is their oxidation to disulfides. nih.gov This process can occur through various mechanisms, including a one-step SN2 type reaction or a two-step process involving a sulfenic acid intermediate. nih.gov DFT calculations can be used to model the transition states and intermediates of these pathways, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net

Table 3: Common Reactions of Thiols and Their Mechanistic Insights

Reaction Mechanism Type Key Intermediates/Transition States
Thiol-ene Reaction Radical Addition Thiyl radical, Carbon-centered radical wikipedia.orgacs.org
Thiol-Disulfide Exchange SN2 Trisulfide-like transition state nih.gov

Transition State Identification and Reaction Pathway Mapping

The study of chemical reactions involving this compound can be greatly illuminated by mapping the potential energy surface. This involves identifying the stable reactants and products, as well as the high-energy transition states that connect them. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these complex processes.

A representative reaction for thiols is their oxidation to form disulfides. For this compound, this would proceed via the formation of a thiyl radical intermediate. The reaction pathway can be mapped by calculating the geometries and energies of the species involved.

Reaction Pathway Steps for Oxidation:

Hydrogen Abstraction: The initial step involves the abstraction of the hydrogen atom from the sulfhydryl group (-SH) of two this compound molecules to form two thiyl radicals.

Radical Recombination: The two resulting 3-cyclopentylpropane-1-thiyl radicals then combine to form the disulfide, 1,2-bis(3-cyclopentylpropyl)disulfane.

Computational modeling can identify the transition state for the initial hydrogen abstraction, which is a critical step in understanding the reaction kinetics. For instance, in the context of thiol-Michael addition reactions, a common reaction for thiols, the mechanism involves the formation of a thiolate anion which then attacks an electrophilic double bond. acs.orgsquarespace.com The transition state for this nucleophilic attack would feature a partially formed carbon-sulfur bond and a developing negative charge on the carbon framework. acs.org While the specific energetics are unique to each reaction, the principles of identifying these fleeting structures are a cornerstone of computational chemistry.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

Once the critical points on the potential energy surface (reactants, transition states, and products) have been identified, various kinetic and thermodynamic parameters can be calculated. These parameters provide quantitative insights into the feasibility and rate of a reaction.

Key Parameters:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Even though a reaction might be thermodynamically favorable, it will only proceed if the activation energy barrier can be overcome. nih.gov

Enthalpy of Reaction (ΔH): The difference in enthalpy between the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction. For example, the addition of thiols to enones is generally calculated to be exothermic. acs.org

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy and is the ultimate indicator of a reaction's spontaneity under constant temperature and pressure.

These parameters are typically calculated using frequency analysis on the optimized geometries, which provides the necessary thermodynamic corrections. For many reactions involving thiols, DFT methods like B3LYP or range-separated functionals such as ωB97X-D are employed to achieve accurate results. acs.orgnih.gov Range-separated functionals are particularly important for correctly modeling reactions involving charge transfer, such as the formation of intermediates in thio-Michael additions. acs.orgsquarespace.com

Below is an illustrative data table of calculated thermodynamic parameters for the oxidation of this compound, based on typical values for thiol oxidations.

ParameterCalculated Value (kcal/mol)Description
Activation Energy (Ea)~10-15Energy barrier for hydrogen abstraction.
Enthalpy of Reaction (ΔH)~ -50Indicates a highly exothermic reaction.
Gibbs Free Energy (ΔG)~ -55Indicates a spontaneous reaction.

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Spectroscopic Property Prediction and Validation (beyond basic identification)

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Predicting NMR chemical shifts computationally can help in assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. frontiersin.org

The process involves optimizing the molecular geometry of this compound using a suitable level of theory (e.g., DFT with a functional like B3LYP or MP2) and then calculating the NMR shielding tensors. nih.gov These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been significantly enhanced by the development of sophisticated quantum chemical methods and even machine learning algorithms trained on large datasets of experimental and calculated values. frontiersin.orgnih.gov

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₂)2.51 (t)25.8
C2 (CH₂)1.65 (m)33.5
C3 (CH₂)1.52 (m)39.1
C4 (CH)1.75 (m)45.2
C5, C9 (CH₂)1.60 (m)32.7
C6, C8 (CH₂)1.15 (m)25.1
SH1.34 (t)-

Note: These are illustrative values. The labels (t) for triplet and (m) for multiplet indicate expected splitting patterns.

Vibrational Frequency Analysis (FTIR, Raman) for Structural Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency analysis can predict the vibrational modes of this compound, which correspond to the absorption peaks in an experimental spectrum. nih.gov

This analysis is performed at the same level of theory as the geometry optimization. The calculations yield a set of vibrational frequencies and their corresponding intensities. It's common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Key predicted vibrational frequencies for this compound would include:

S-H Stretch: A characteristically weak to medium intensity band in the IR spectrum.

C-H Stretches: Strong bands corresponding to the aliphatic cyclopentyl and propyl groups.

CH₂ Bending/Scissoring: Medium intensity bands.

C-S Stretch: A weak band that can be difficult to identify in an experimental spectrum.

An illustrative table of key predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity
S-H Stretch~2550Weak-Medium
C-H Stretch (aliphatic)~2850-2960Strong
CH₂ Scissoring~1450-1470Medium
C-S Stretch~600-700Weak

Note: These are illustrative values based on typical frequency ranges for these functional groups.

Advanced Analytical Methodologies and Characterization in Research

Chromatographic Method Development for Complex Matrices

The analysis of thiols like 3-Cyclopentylpropane-1-thiol (B6155156) in complex mixtures, such as biological fluids or environmental samples, is challenging due to their reactivity, particularly their susceptibility to oxidation, and often low concentrations. nih.gov Chromatographic methods are central to overcoming these challenges, offering the necessary separation power and, when coupled with appropriate detectors, the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with Ultraviolet-Visible (UV/Vis) detection, it provides a robust method for quantification. However, since simple aliphatic thiols lack a strong chromophore, derivatization is often necessary to enhance their UV absorbance and, consequently, the sensitivity of the method. researchgate.net A variety of derivatizing agents can be employed that react specifically with the thiol group to introduce a highly UV-active moiety. nih.gov

For instance, a method for analyzing plasma thiols involves derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate, which allows for detection at 355 nm. nih.gov While this specific method was developed for biological thiols, the principle is directly applicable to the analysis of this compound in complex matrices. The development of such a method would involve optimizing the derivatization reaction conditions (e.g., pH, temperature, and reaction time) and the chromatographic separation parameters (e.g., column chemistry, mobile phase composition, and gradient).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/Vis, often without the need for derivatization. nih.govrsc.org The high specificity of MS/MS, which involves the selection of a precursor ion and the monitoring of a specific fragment ion, significantly reduces matrix interference. nih.gov For the quantification of this compound, a method could be developed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of formic acid to promote protonation. nih.govacs.org The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, with transitions optimized for the parent and product ions of the target analyte. researchgate.net

A key challenge in thiol analysis is preventing their oxidation to disulfides during sample preparation and analysis. nih.govnih.gov This can be addressed by adding reducing agents or by immediate derivatization to protect the thiol group. nih.govnih.gov The table below outlines a hypothetical LC-MS/MS method for the quantification of this compound.

ParameterCondition
Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]⁺ of this compound
Product Ion (m/z)Specific fragment ion
Collision EnergyOptimized for maximum signal

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is volatile, its analysis by GC can be hampered by its polarity and potential for adsorption onto the stationary phase, leading to poor peak shape and reduced sensitivity. nih.gov Derivatization is a common strategy to overcome these issues by converting the thiol into a less polar and more volatile derivative. nih.gov

Several derivatization reagents are available for thiols. For example, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group, a process known as silylation. youtube.com This increases the volatility and thermal stability of the analyte. youtube.com Another approach is methoximation followed by silylation, which is particularly useful for complex samples as it protects carbonyl groups and reduces the number of byproducts. youtube.com

Pentafluorobenzyl bromide (PFBBr) is another effective derivatizing agent that reacts with thiols to form stable derivatives with excellent electron-capturing properties, making them suitable for highly sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov The table below summarizes common derivatization strategies for the GC-MS analysis of thiols.

Derivatization ReagentDerivative FormedAdvantages
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) etherIncreases volatility and thermal stability.
Methoxyamine hydrochloride followed by MSTFAOxime-TMS etherReduces isomerization and byproducts in complex samples.
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl sulfide (B99878)Forms stable derivatives with high electron affinity, enabling sensitive detection.

The development of a GC-MS method for this compound would involve selecting the most appropriate derivatization strategy and optimizing the reaction conditions. The GC parameters, such as the type of capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms), temperature program, and injector settings, would also need to be carefully optimized to achieve good separation and peak shape.

Enantioselective separation is a critical analytical technique for chiral compounds, which are molecules that are non-superimposable mirror images of each other (enantiomers). nih.govyoutube.com Such separations are typically performed using chiral chromatography, where a chiral stationary phase (CSP) is used to differentially interact with the enantiomers, leading to their separation. youtube.com

Based on the chemical structure of this compound, which consists of a cyclopentyl group attached to a propylthiol chain, there are no chiral centers in the molecule. Therefore, it is an achiral compound and does not exist as enantiomers. Consequently, enantioselective separation methodologies are not applicable for the analysis of this compound.

Spectroscopic Characterization Beyond Routine Identification

Beyond the basic identification provided by standard spectroscopic methods, advanced techniques offer a deeper insight into the molecular structure and properties of this compound.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound, two-dimensional (2D) NMR techniques offer a more detailed structural elucidation by revealing correlations between different nuclei. wikipedia.orglibretexts.org

For a molecule like this compound, several 2D NMR experiments would be particularly informative:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would be used to confirm the connectivity of the protons within the cyclopentyl ring and along the propane (B168953) chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached heteronuclei, in this case, carbon atoms. wikipedia.org It would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is invaluable for establishing the connectivity between different parts of the molecule, for instance, connecting the propyl chain to the cyclopentyl ring.

Solid-state NMR could be employed to study the compound in its solid form, providing information about its crystalline structure and molecular packing, which is not accessible from solution-state NMR. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of organic compounds. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 parts per million (ppm). researchgate.net This high mass accuracy allows for the determination of the elemental composition of the molecule, which can be used to confirm the chemical formula of this compound (C₈H₁₆S).

In addition to precise mass determination of the molecular ion, HRMS can be used to obtain high-resolution data for the fragment ions produced in the mass spectrometer. youtube.com The fragmentation pattern of aliphatic thiols is characterized by specific cleavage pathways. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

Loss of H₂S: A common fragmentation pathway for thiols.

Fragmentation of the cyclopentyl ring: Leading to characteristic ions.

By analyzing the accurate masses of these fragment ions, the fragmentation pathways can be elucidated, providing further confirmation of the molecule's structure. The table below illustrates the expected high-resolution mass data for this compound and a potential key fragment.

IonChemical FormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₈H₁₇S⁺145.1045
[M-SH]⁺C₈H₁₅⁺111.1168

This level of detail is crucial for distinguishing this compound from other isomeric compounds and for its confident identification in complex samples.

Raman and FTIR Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These techniques provide a molecular fingerprint, allowing for the identification of key functional groups and offering insights into the compound's conformational isomers.

The most characteristic vibrations for this compound are associated with the thiol (-SH) and the cyclopentyl ring moieties. The S-H stretching vibration typically appears as a weak to medium intensity band in the FTIR spectrum, generally in the range of 2550-2600 cm⁻¹. In the Raman spectrum, this S-H stretch is often more intense and readily identifiable. The C-S stretching vibration is observed in the region of 600-780 cm⁻¹.

Conformational analysis of the flexible propyl chain and the cyclopentyl ring can also be investigated. The cyclopentyl ring can exist in various puckered conformations, such as the envelope and twist forms, which can give rise to distinct vibrational modes in the low-frequency region of the Raman spectrum. The C-C stretching and CH₂ rocking and twisting vibrations of the propyl chain and cyclopentyl ring populate the fingerprint region of the spectra (below 1500 cm⁻¹).

A useful technique for confirming the assignment of the S-H vibrational modes is H/D isotope exchange. rsc.org By dissolving the thiol in a deuterated solvent like D₂O, the thiol proton is replaced by deuterium, resulting in a shift of the S-H bending mode (βCSH) from approximately 850 cm⁻¹ to around 620 cm⁻¹. rsc.org This significant isotopic shift provides unambiguous evidence for the presence of the thiol group.

Pre-resonance Raman spectroscopy has been utilized to study the interaction of thiols with other molecules, which could be a valuable technique for investigating the binding of this compound. nih.gov Furthermore, surface-enhanced Raman scattering (SERS) offers a method for the highly sensitive detection of thiol-containing compounds, which could be applied to trace-level analysis of this compound. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (Raman)
S-HStretching2550 - 2600Weak to MediumMedium to Strong
C-SStretching600 - 780Weak to MediumMedium
C-S-HBending (βCSH)~850MediumMedium
C-H (Aliphatic)Stretching2850 - 2960StrongStrong
CH₂Scissoring1440 - 1480MediumMedium
Cyclopentyl RingRing PuckeringLow FrequencyWeakMedium

Purity Assessment and Trace Impurity Analysis in Research Samples

Ensuring the purity of research-grade this compound is critical for obtaining reliable and reproducible experimental results. Various analytical techniques are employed to quantify the compound and to detect and identify any trace impurities. amuzainc.com

Development of High-Sensitivity Detection Methods

The detection of this compound, especially at trace levels, often requires highly sensitive analytical methods due to the reactive nature of the thiol group and its potential for interaction with various matrices.

Several advanced methods are available for the sensitive detection of thiols:

Electrochemical Detection: Thiols exhibit a high affinity for gold electrodes, which can be exploited for highly sensitive and reproducible detection. amuzainc.com This method can avoid complex derivatization procedures that are often required for UV-Vis or fluorescence detection. amuzainc.com

Fluorescence Derivatization: Thiols can be reacted with specific fluorescent labeling reagents, such as 5-iodoacetamidofluorescein or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), to produce highly fluorescent adducts. nih.govnih.gov These derivatives can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis with laser-induced fluorescence detection, achieving very low detection limits. nih.govnih.govnih.govresearchgate.net

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of volatile and non-volatile thiols, respectively. mdpi.comunipd.it These methods offer high selectivity and sensitivity, allowing for the identification and quantification of this compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. unipd.it Derivatization with reagents like 4,4'-dithiodipyridine (DTDP) can be used to enhance the detection of thiols in complex matrices. unipd.it

The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. mdpi.comnih.gov For instance, headspace GC-MS could be a suitable method for analyzing volatile organosulfur compounds like this compound in complex liquid or gaseous samples. nih.gov

Validation of Analytical Methods (LOD, LOQ, Recovery, Repeatability)

The validation of any analytical method developed for the analysis of this compound is crucial to ensure the reliability and accuracy of the results. nih.gov This process involves the determination of several key parameters:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govsepscience.comchromatographyonline.com These are often determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.net For GC-MS methods, LOD and LOQ values for similar compounds can range from the sub-nanogram to picogram level. researchgate.net For sensitive fluorescence-based methods, LODs can be in the nanomolar to femtomolar range. amuzainc.comnih.govresearchgate.net

Recovery: Recovery studies are performed to assess the efficiency of the entire analytical procedure, including sample preparation and extraction. researchgate.netcopernicus.orgacs.org This is determined by analyzing a sample to which a known amount of this compound has been added (spiked sample) and comparing the measured concentration to the expected concentration. Recoveries are typically expressed as a percentage. copernicus.org For organosulfur compounds, recovery can be affected by the stability of the compound on collection media or during extraction. copernicus.orgcopernicus.org

Repeatability: Repeatability, or intra-assay precision, measures the variation in results obtained from the same sample analyzed multiple times under the same conditions (e.g., same analyst, same instrument, same day). It is usually expressed as the relative standard deviation (RSD) of the measurements. A low RSD indicates high repeatability. For validated HPLC methods, inter- and intra-day precision of less than 3% is achievable. researchgate.net

Table 2: Key Parameters for Analytical Method Validation

ParameterDescriptionTypical Acceptance Criteria
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) The lowest analyte concentration that can be accurately quantified.Signal-to-Noise Ratio ≥ 10
Recovery The percentage of the true amount of analyte that is detected by the analytical method.Typically 80-120% for spiked samples
Repeatability (Intra-assay Precision) The degree of agreement between replicate measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) < 15% (can be stricter depending on application)

By rigorously validating the analytical methods, researchers can have confidence in the quality of the data generated for this compound, which is essential for its further study and application in various research fields.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Crosslinker in Polymer Synthesis

In polymer synthesis, thiols can serve various roles depending on their functionality. As a monofunctional thiol, 3-Cyclopentylpropane-1-thiol (B6155156) acts primarily as a modifying agent or a chain terminator rather than a crosslinker, a role reserved for molecules with multiple thiol groups (polythiols). Its incorporation into a polymer structure introduces the specific properties of its cyclopentylpropane side chain, allowing for precise tuning of the final material's characteristics.

Thiol-ene polymerization is a powerful and widely used reaction in polymer chemistry, valued for its efficiency, high yields, and insensitivity to oxygen, which allows it to proceed under ambient conditions. wikipedia.org This reaction, which falls under the category of "click chemistry," involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). wikipedia.orgrsc.org The process is typically initiated by UV light or heat and proceeds via a step-growth mechanism, leading to the formation of highly uniform and homogenous polymer networks. wikipedia.orgyoutube.com

The reaction proceeds via an anti-Markovnikov addition, ensuring high regioselectivity. wikipedia.orgillinois.edu When this compound is used in conjunction with multifunctional 'ene' compounds, it can be incorporated into the polymer network. In this role, it modifies the network's properties by introducing the bulky cyclopentyl group, which can influence the material's thermal properties, mechanical strength, and hydrophobicity.

FeatureDescription
Reaction Type Radical-mediated addition of a thiol to an alkene (ene). wikipedia.org
Mechanism Proceeds via a free-radical step-growth polymerization. wikipedia.org
Initiation Typically initiated by UV light or thermal energy in the presence of a photoinitiator. youtube.com
Selectivity Follows an anti-Markovnikov addition pattern. wikipedia.org
Advantages High reaction speed, high yield, stereoselectivity, and low oxygen inhibition. wikipedia.org

There is a growing demand for polymers that can degrade under specific conditions, which is crucial for applications in biomedicine and sustainable materials. Thiol-ene chemistry provides a versatile platform for creating such materials. rsc.org Degradable polymer networks can be synthesized by incorporating monomers that contain chemically labile bonds, such as acetals or disulfides, into the polymerization mixture. rsc.orgresearchgate.net

For instance, by copolymerizing a multifunctional ene, a multifunctional thiol, and a monomer containing a degradable linkage, a crosslinked network is formed that can be broken down upon exposure to a specific trigger (e.g., acid for an acetal (B89532) group or a reducing agent for a disulfide bond). rsc.orgrsc.org While not providing the degradable link itself, this compound can be included in these formulations to control the network density and impart desired physical properties, such as hydrophobicity, to the final degradable material.

Thiol-based chemistries are central to several dynamic systems. For example, networks containing disulfide bonds can rearrange through thiol-disulfide exchange reactions. Similarly, those with thiourethane linkages can exhibit dynamic behavior. mdpi.com While this compound itself is monofunctional, its corresponding disulfide (bis(3-cyclopentylpropyl) disulfide) could be integrated into a polymer backbone to act as a dynamic linkage. Alternatively, the thiol itself could be used to modify the surface or periphery of a dynamic network, influencing its interaction with other materials while allowing the bulk material to retain its reprocessability.

Exchange MechanismDescriptionExample Chemistries
Associative An intermediate state is formed where the exchanging partners are chemically linked. The total number of bonds is preserved throughout the process. mdpi.comTransesterification, Thiol-disulfide exchange
Dissociative The dynamic bond first breaks, generating reactive intermediates that can then form a new bond. This can temporarily reduce the crosslink density. mdpi.comDiels-Alder reactions, Anilinium salt exchange

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The ability to precisely control the surface properties of materials is critical for applications ranging from biosensors to anti-fouling coatings. upmc.frnih.gov Thiol chemistry, and specifically the formation of self-assembled monolayers (SAMs), offers a robust method for molecular-level surface engineering. upmc.frresearchgate.net

Thiols exhibit a strong affinity for the surfaces of noble metals, particularly gold, forming a strong gold-sulfur (Au-S) bond. upmc.fr This interaction drives the spontaneous organization of thiol-containing molecules into a highly ordered, dense monolayer film on the substrate surface. upmc.frresearchgate.net this compound is well-suited for this application. When a gold substrate is exposed to a solution containing this compound, the thiol headgroup chemisorbs onto the surface, while the cyclopentylpropane tail orients away from it.

This process transforms the properties of the original substrate. The new surface, composed of a dense layer of cyclopentylpropane groups, will exhibit distinct characteristics, such as increased hydrophobicity and altered adhesive properties. The organization and stability of the SAM are influenced by factors like the length of the alkyl chain. upmc.frresearchgate.net This precise method of surface modification is fundamental in creating tailored interfaces for advanced materials. nih.govnih.gov

StepProcess
1. Substrate Preparation A clean, smooth substrate (e.g., gold) is prepared. nih.gov
2. Immersion The substrate is immersed in a dilute solution of the thiol compound (e.g., this compound). nih.gov
3. Chemisorption The thiol headgroups (-SH) spontaneously bind to the gold surface, forming strong Au-S bonds. upmc.fr
4. Monolayer Organization The alkyl chains (cyclopentylpropane tails) slowly organize into a densely packed, ordered layer due to van der Waals interactions. researchgate.net
5. Rinsing The substrate is rinsed to remove any unbound molecules, leaving a stable, functionalized surface. nih.gov

Development of Specialty Materials

The integration of this compound into polymers and onto surfaces enables the development of specialty materials with precisely engineered properties.

Hydrophobic Coatings: By forming a SAM on a surface, the exposed layer of cyclopentyl groups creates a highly hydrophobic (water-repellent) interface. This is useful for creating moisture-resistant coatings on electronics or medical devices.

Modified Polymer Resins: When incorporated into polymer networks via thiol-ene reactions, the bulky cyclopentyl group can increase the glass transition temperature (Tg) and improve the thermal stability of the material compared to analogous polymers with simple linear alkyl chains.

Controlled Adhesion Surfaces: The modified surface energy achieved through SAMs of this compound can be used to control the adhesion of other materials, including biological cells or proteins, which is a key requirement in the design of biocompatible materials and biosensors. nih.gov

Patterned Surfaces: Using techniques like microcontact printing, SAMs of this compound can be deposited in specific patterns, creating surfaces with regions of differing chemical functionality for applications in microfluidics and sensor arrays. researchgate.net

Use in Responsive Materials and Gels

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as light, temperature, or pH. The thiol group of this compound makes it a candidate for incorporation into such materials.

Thiol-ene Chemistry for Responsive Gels:

One of the primary methods to create responsive gels is through thiol-ene photopolymerization. google.com In a typical system, a multi-functional "ene" monomer is cross-linked with a dithiol. While this compound is a monofunctional thiol, it can be used to introduce specific functionalities or to control the network structure of a gel. For instance, it could be used as a chain-transfer agent or to cap polymer chains, thereby influencing the mechanical properties and swelling behavior of the gel.

The incorporation of the cyclopentylpropane group could impart hydrophobicity to the polymer network. This could lead to the formation of thermo-responsive gels, where the lower critical solution temperature (LCST) behavior is influenced by the concentration of these hydrophobic units.

Potential Research Directions:

While specific studies on this compound in responsive gels are not prominent in the literature, the principles of thiol-ene chemistry suggest its potential. Future research could explore the synthesis of copolymers where this compound is incorporated alongside other functional monomers to create gels that respond to multiple stimuli.

Contribution to Novel Polymer Architectures

The synthesis of polymers with well-defined and complex architectures is a major goal in polymer chemistry. The reactivity of the thiol group allows for the precise placement of the cyclopentylpropane moiety within a polymer chain.

Building Block for Block Copolymers:

This compound could be employed in the synthesis of block copolymers. For example, it could be used to terminate a living polymerization, introducing a thiol end-group to a polymer chain. This thiolated polymer could then be reacted with a polymer containing an "ene" group to form a block copolymer through a thiol-ene coupling reaction. The cyclopentyl group would then be located at the junction of the two blocks, potentially influencing the self-assembly and morphology of the resulting material.

Surface Functionalization:

The thiol group is known to have a strong affinity for the surfaces of noble metals like gold and silver. This property can be exploited to functionalize nanoparticles or surfaces. By treating a gold surface with this compound, a self-assembled monolayer (SAM) can be formed. The cyclopentyl groups would form the outer surface of this monolayer, modifying the surface properties, such as hydrophobicity and lubricity.

Application as a Building Block in Complex Molecular Scaffolds

Beyond polymers, this compound can serve as a fundamental building block for creating more complex, non-polymeric molecular architectures.

Synthesis of Macrocycles:

Macrocycles are large cyclic molecules that are of interest in areas such as host-guest chemistry and drug discovery. Thiol-ene and thiol-yne reactions have been utilized in the efficient synthesis of macrocycles. nih.govrsc.org A molecule containing two "ene" groups could be cyclized with a dithiol. While this compound itself cannot form a macrocycle on its own, it can be incorporated into a larger molecule that then undergoes cyclization. The cyclopentylpropane group would act as a pendant group on the macrocycle, influencing its conformation and solubility.

Dendrimer Synthesis:

Dendrimers are highly branched, tree-like molecules with a well-defined structure. researchgate.netnih.gov The synthesis of dendrimers often involves iterative reaction sequences. A molecule like this compound could be attached to the surface of a dendrimer core that has reactive "ene" groups, thereby functionalizing the periphery of the dendrimer. This would create a dendrimer with a hydrophobic outer layer, which could have applications in drug delivery or as a nanoreactor.

Table of Research Findings:

Application AreaPotential Role of this compoundKey Chemical ReactionPotential Outcome
Responsive Gels Chain modifier, hydrophobicity controlThiol-ene polymerizationThermo-responsive hydrogels with tunable properties.
Novel Polymer Architectures End-capping agent, surface modifierThiol-ene coupling, Self-assembly on metal surfacesBlock copolymers with tailored morphologies, functionalized surfaces.
Complex Molecular Scaffolds Pendant group in macrocycles, surface functionalization of dendrimersThiol-ene/Thiol-yne cyclization, Thiol-ene addition to dendrimer coreMacrocycles with specific conformations, dendrimers with hydrophobic exteriors.

Catalysis and Ligand Chemistry

3-Cyclopentylpropane-1-thiol (B6155156) as a Ligand Precursor

As a thiol, this compound can be deprotonated to form its corresponding thiolate, 3-cyclopentylpropane-1-thiolate. This thiolate is a soft Lewis base, making it an excellent ligand for soft Lewis acidic transition metals. wikipedia.org Its role as a ligand precursor is fundamental to its application in catalysis, enabling the formation of various metal-thiolate complexes.

The synthesis of metal-thiolate complexes from precursors like this compound can be achieved through several established routes. These methods leverage the reactivity of the thiol group to form stable bonds with transition metal centers. wikipedia.org

Common synthetic strategies include:

Salt Metathesis: This is a widely used method involving the reaction of a metal halide with an alkali metal thiolate. For instance, this compound would first be deprotonated by a strong base (e.g., sodium hydride) to form the sodium thiolate, which is then reacted with a metal chloride to yield the metal-thiolate complex and a salt byproduct. wikipedia.org

Redox Reactions: Low-valence metal complexes can be oxidized by thiols or their corresponding disulfides. For example, a metal in a low oxidation state might react with this compound, leading to the oxidative addition of the S-H bond to the metal center and the release of hydrogen gas. wikipedia.org Conversely, thiols and thiolates can act as reducing agents for some higher-valent metal precursors. wikipedia.org

Reaction with Organometallic Precursors: Thiolate complexes can also be formed by reacting the thiol with organometallic compounds. A notable example is the reaction of ethanethiol (B150549) with nickelocene, where the thiol displaces a cyclopentadienyl (B1206354) ligand. wikipedia.org

Table 1: General Synthetic Routes for Metal-Thiolate Complexes

Synthesis Method General Reaction Reactants Products
Salt Metathesis M-X + R-S⁻Na⁺ → M-S-R + NaX Metal Halide, Alkali Metal Thiolate Metal-Thiolate Complex, Salt
Redox (Oxidation of Metal) M(0) + R-SH → H-M-S-R → M-S-R + ½ H₂ Low-Valent Metal, Thiol Metal-Thiolate Complex, Hydrogen Gas
Redox (Reduction of Metal) M(II) + 2 R-S⁻ → M(I)-S-R + ½ R-S-S-R High-Valent Metal, Thiolate Reduced Metal-Thiolate, Disulfide

The coordination chemistry of thiolates is rich and varied. As a ligand, the thiolate derived from this compound is classified as an X-type, one-electron donor when it is a terminal ligand. wikipedia.org However, due to the basicity of the thiolate, it frequently acts as a bridging ligand between two or more metal centers, in which case it functions as a three-electron donor. wikipedia.org

The coordination of the 3-cyclopentylpropylthiolate ligand to a metal center results in complexes with distinct structural and electronic properties. The cyclopentyl group introduces steric bulk, which can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates in a catalytic reaction. Structural analysis, primarily through X-ray crystallography, is crucial for elucidating the precise bonding modes, such as bond lengths and angles between the metal and sulfur atoms. bgu.ac.il For example, studies on related chromium-platinum mixed-metal thiolate complexes have revealed how the Cr-S bond length can be shortened upon coordination to a second metal, indicating a complex bonding interaction similar to olefin coordination. bgu.ac.il

Applications in Homogeneous Catalysis

Metal complexes bearing thiolate ligands are active catalysts for a range of organic transformations. The electronic and steric properties of the thiolate ligand, such as that derived from this compound, can be tuned to control the activity and selectivity of the catalyst.

Hydrothiolation, the addition of the S-H bond of a thiol across an unsaturated C-C bond (alkene or alkyne), is a highly atom-economical method for synthesizing sulfides. nih.gov While this reaction can be initiated by radicals, metal catalysis offers superior control over the reaction's selectivity. nih.gov Rhodium and palladium complexes are particularly effective for catalyzing hydrothiolation reactions. nih.govresearchgate.net

In a typical catalytic cycle, the metal catalyst first undergoes oxidative addition of the thiol's S-H bond. nih.gov The resulting metal-hydrido-thiolate intermediate then coordinates to the alkene. Subsequent insertion of the alkene into either the metal-hydride or metal-sulfur bond, followed by reductive elimination, yields the sulfide (B99878) product and regenerates the catalyst. This compound can serve as the thiol component in such reactions, adding its 3-cyclopentylpropylthio group across a carbon-carbon multiple bond. nih.govnih.gov

In catalysis, achieving high selectivity is paramount. Regioselectivity refers to the preferential formation of one constitutional isomer over another, while enantioselectivity refers to the formation of one enantiomer in excess of the other. In reactions like hydrothiolation, the choice of metal catalyst and, critically, the ancillary ligands bound to it, can dictate the outcome. nih.govresearchgate.net

For instance, in the rhodium-catalyzed hydrothiolation of cyclopropenes, the choice of phosphine (B1218219) ligand determines whether the reaction proceeds with ring-retention to form cyclopropyl (B3062369) sulfides or via ring-opening to yield allylic sulfides. nih.gov Electron-rich Josiphos ligands favor the ring-retained product with high enantioselectivity, whereas atropoisomeric ligands like DTBM-BINAP lead to the ring-opened product. nih.gov While this compound itself is not chiral, it could be incorporated into a larger, chiral ligand scaffold. The steric profile of its cyclopentyl group could then play a crucial role in the chiral environment of the catalyst's active site, influencing the enantioselectivity of reactions such as allylic alkylations or cycloadditions. rsc.orgnih.gov

Table 2: Factors Influencing Selectivity in Thiol-Based Catalysis

Selectivity Type Controlling Factor Example Reference
Regioselectivity Ligand Choice, Counterion Rh-catalyzed hydrothiolation of dienes; coordinating (Cl⁻) vs. non-coordinating (SbF₆⁻) anions lead to different isomers. nih.gov
Enantioselectivity Chiral Ligand Structure Pd-catalyzed hydrosulfonylation of dienes using chiral spiro phosphoramidite (B1245037) ligands. researchgate.net
Diastereoselectivity Ligand and Substrate Structure Ni-catalyzed [3+2] cycloaddition of vinylcyclopropanes using bidentate vs. monodentate phosphine ligands. mdpi.com

Heterogeneous Catalysis Involving Supported Thiolates

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, active metal complexes can be immobilized on solid supports. Thiolates derived from compounds like this compound are excellent candidates for anchoring metal catalysts to a heterogeneous support.

One strategy involves modifying the surface of materials like carbon or metal-organic frameworks (MOFs) with thiol groups. nih.govrsc.org These surface-tethered thiols can then coordinate to a metal, such as palladium or nickel. nih.govrsc.org This approach offers several advantages:

Prevents Leaching: The strong bond between the soft sulfur atom of the thiolate and the soft metal center minimizes the leaching of the active metal into the reaction solution, allowing for multiple catalytic cycles with minimal loss of activity. rsc.org

Enhanced Stability: Modifying a nickel nanoparticle catalyst with a thiol layer has been shown to prevent deep oxidation of the metal surface, endowing the catalyst with a long shelf life and stability in air. nih.gov

Site Isolation: In porous supports like MOFs, the spatial constraint of the framework can isolate the active metal-thiolate sites, preventing bimolecular deactivation pathways that can occur in homogeneous solution. rsc.org

In this context, this compound could be used to functionalize a support material, with the resulting supported thiolate acting as an anchor for a catalytically active metal, creating a robust and recyclable heterogeneous catalyst. nih.gov

Influence of Ligand Structure on Catalytic Performance

The molecular architecture of a ligand is a critical determinant of the activity, selectivity, and stability of a catalytic system. In the context of this compound, its structure, featuring a cyclopentyl group and a flexible propanethiol chain, imparts specific steric and electronic characteristics that can significantly influence its behavior as a ligand in catalysis. While detailed research focusing exclusively on this compound is limited, the influence of its structural components can be inferred from broader studies on similar alkyl thiol ligands in various catalytic reactions.

The thiol group (-SH) is a key functional moiety that can form strong bonds with transition metal centers, such as palladium, gold, and nickel. researchgate.net This interaction is fundamental to its role as a ligand, anchoring the metal and modulating its electronic properties. The nature of the sulfur-metal bond can prevent the leaching of the metal from a solid support, enabling heterogeneous catalysis with multiple cycles. researchgate.net

The steric bulk of the cyclopentyl group at one end of the propane (B168953) chain introduces a degree of spatial hindrance around the metal center. This steric pressure can influence the coordination of substrates, potentially leading to higher selectivity for certain products. For instance, in reactions like palladium-catalyzed cross-coupling, the steric environment created by the ligand can dictate the rate and outcome of reductive elimination, a key step in the catalytic cycle. While not directly studying this compound, research on other bulky ligands has shown that steric hindrance can be tuned to control product distribution.

The electronic effects of the alkyl thiol ligand are also significant. The sulfur atom in the thiol group is a soft donor, which influences the electronic density at the metal center. This can affect the oxidative addition and reductive elimination steps in catalytic cycles. The electron-donating nature of the alkyl chain, including the cyclopentyl group, can increase the electron density on the metal, which may, in turn, facilitate oxidative addition.

Research on various thiol ligands has highlighted their dual role in catalysis. In some systems, thiols can act as catalyst promoters, while in others, they can be catalyst poisons. For example, in certain ruthenium-catalyzed dehydrogenation reactions, the addition of a thiol can significantly accelerate the reaction. acs.orgnih.gov Conversely, in other processes, strong coordination of the thiol to the metal center can block active sites and inhibit catalysis. The specific outcome is highly dependent on the reaction conditions, the metal, and the substrate.

The flexibility of the three-carbon propane chain in this compound allows the cyclopentyl group to orient itself in various positions relative to the coordinated sulfur atom. This conformational flexibility can influence the accessibility of the catalytic center to the reactants.

To illustrate the potential influence of the structural features of ligands like this compound on catalytic performance, the following table summarizes general trends observed in catalysis with alkyl thiol ligands.

Ligand Structural FeaturePotential Influence on Catalytic PerformanceGeneral Research Findings
Thiol (-SH) Group Anchors the ligand to the metal center; modulates the electronic properties of the metal.The thiol group can form strong covalent bonds with metal surfaces or ions, which is crucial for the stability of nanoparticle catalysts and for preventing metal leaching in heterogeneous systems. researchgate.net
Cyclopentyl Group (Steric Bulk) Influences substrate approach and coordination; can enhance product selectivity by sterically directing the reaction pathway.Bulky ligands can create a specific pocket around the metal center, favoring the formation of one stereoisomer or regioisomer over others in reactions such as hydroformylation and cross-coupling.
Propane Chain (Flexibility) Allows for conformational adjustments of the ligand, potentially influencing the accessibility of the active site.Flexible ligand backbones can allow the catalyst to adapt to the geometric requirements of different substrates during the catalytic cycle.
Alkyl Nature (Electron-Donating) Increases electron density at the metal center, which can affect the rates of key catalytic steps like oxidative addition.Electron-donating ligands can enhance the reactivity of the metal center in certain catalytic transformations by making it more nucleophilic.

Environmental Fate and Transformation Studies Excluding Biological Impact

Photochemical Degradation Pathways

Once volatilized into the troposphere, the primary degradation pathway for 3-Cyclopentylpropane-1-thiol (B6155156) is expected to be its reaction with photochemically generated hydroxyl (•OH) radicals. This reaction is a critical sink for many volatile organic compounds (VOCs) in the atmosphere. The reaction can proceed through hydrogen abstraction from the sulfhydryl (-SH) group, which is generally the most favorable pathway for thiols, or from the alkyl portions of the molecule.

The atmospheric lifetime of a compound is inversely proportional to the rate constant of its reaction with •OH radicals. While the specific rate constant for this compound has not been experimentally determined, it can be estimated by comparison with structurally similar thiols. The atmospheric lifetime can be calculated using the formula:

τ = 1 / (kOH * [OH])

where τ is the atmospheric lifetime, kOH is the reaction rate constant, and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically assumed to be around 1 x 106 to 2 x 106 molecules/cm3).

Table 1: Estimated Atmospheric Lifetime of this compound Based on Analogous Compounds

Analogous CompoundkOH (cm³/molecule·s)Estimated Atmospheric Lifetime
Methanethiol3.3 x 10⁻¹¹~8.4 hours
Ethanethiol (B150549)5.4 x 10⁻¹¹~5.1 hours
1-Propanethiol6.8 x 10⁻¹¹~4.1 hours
This compound (estimated) ~8-10 x 10⁻¹¹ ~2.8 - 3.5 hours

Note: The rate constant for this compound is an estimation based on the trend of increasing reactivity with molecular size in the thiol series. The lifetime is calculated assuming an average [OH] of 1.5 x 10⁶ molecules/cm³.

This rapid degradation suggests that this compound is unlikely to persist for long periods in the atmosphere or be transported over long distances.

Abiotic Hydrolysis and Other Chemical Transformations in Aquatic Systems

In aquatic environments, abiotic hydrolysis is generally not a significant degradation pathway for simple alkyl thiols under typical environmental pH conditions (pH 5-9). The carbon-sulfur bond in thiols is relatively stable towards hydrolysis.

However, other chemical transformations can occur. Oxidation is a more probable fate for thiols in aquatic systems. Mild oxidizing agents can convert thiols to their corresponding disulfides. This process can be influenced by the presence of dissolved oxygen, metal ions, and sunlight. For this compound, this would result in the formation of bis(3-cyclopentylpropyl) disulfide. Further oxidation, though less common under typical environmental conditions, could lead to the formation of sulfinic and sulfonic acids.

Sorption and Mobility in Environmental Compartments

The mobility of this compound in the environment, particularly in soil and sediment, is largely determined by its tendency to sorb to organic matter and mineral surfaces. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests weak sorption and high mobility.

The Koc can be estimated from the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. For this compound, the log Kow is estimated to be around 3.5 to 4.0, based on its molecular structure (a C8 thiol). This indicates a moderate to high lipophilicity.

Using this estimated log Kow, the log Koc can be calculated using established quantitative structure-activity relationship (QSAR) equations.

Table 2: Estimated Sorption and Mobility of this compound

ParameterEstimated ValueInterpretation
Log Kow 3.5 - 4.0Moderately to highly lipophilic
Log Koc 3.0 - 3.5Moderate to strong sorption potential
Mobility Class Low to SlightUnlikely to leach significantly into groundwater

Note: Koc and mobility classifications are estimations. Actual values can vary depending on soil properties such as organic carbon content, clay content, and pH.

The thiol group itself can also contribute to sorption through specific interactions with soil components, such as forming complexes with metal ions present on clay surfaces or interacting with soil organic matter. masterorganicchemistry.com

Breakdown Products and Their Chemical Characterization

The environmental transformation of this compound is expected to yield several breakdown products, depending on the environmental compartment and the specific degradation pathway.

Atmospheric Degradation: The reaction with hydroxyl radicals initiates a cascade of reactions. The initial product is a thiyl radical (3-cyclopentylpropanethiyl radical). This radical reacts rapidly with atmospheric oxygen to form a peroxyl radical, which can then undergo further reactions to ultimately produce sulfur dioxide (SO₂). The cyclopentylpropane moiety would likely be oxidized to form various oxygenated organic compounds.

Aquatic/Soil Degradation: In aquatic and soil environments, the primary abiotic breakdown product from oxidation is the corresponding disulfide.

Table 3: Potential Breakdown Products of this compound

Degradation PathwayInitial ProductSubsequent Products
Atmospheric Photochemical Oxidation 3-Cyclopentylpropanethiyl radicalSulfur dioxide (SO₂), oxygenated organic compounds
Aquatic/Soil Oxidation Bis(3-cyclopentylpropyl) disulfide3-Cyclopentylpropane-1-sulfinic acid, 3-Cyclopentylpropane-1-sulfonic acid

The chemical characterization of these breakdown products would require analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for volatile organic products and liquid chromatography-mass spectrometry (LC-MS) for more polar, water-soluble products like sulfonic acids.

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Enhanced Sustainability

The development of environmentally benign and efficient methods for synthesizing 3-Cyclopentylpropane-1-thiol (B6155156) is a primary research objective. Traditional thiol synthesis often involves odorous and toxic reagents. rsc.org Future research should pivot towards greener alternatives.

Key Research Thrusts:

Catalytic Approaches: Exploring heterogeneously catalyzed additions of hydrogen sulfide (B99878) (H₂S) to cyclopentyl-containing alkenes is a promising avenue. ias.ac.in This avoids stoichiometric reagents and simplifies product purification.

Thiol-Free Surrogates: Investigating the use of "thiol-free" synthesized N-thiophthalimides or other thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions could provide a milder and less odorous route to this compound. rsc.org

Biocatalysis: The use of enzymes for the synthesis of thiols is an emerging area that offers high selectivity and mild reaction conditions. Screening for or engineering enzymes capable of converting a suitable cyclopentyl-containing precursor to the target thiol would be a significant advancement.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Strategy Potential Advantages Challenges Key Research Focus
Heterogeneous Catalysis Reusability of catalyst, simplified purification. ias.ac.inCatalyst deactivation, moderate selectivity.Development of robust and selective catalysts.
Thiol-Free Surrogates Avoids use of toxic and odorous thiols. rsc.orgAvailability and cost of surrogates.Design of efficient and cost-effective thiolating agents.
Biocatalysis High selectivity, mild conditions, environmentally friendly.Enzyme stability and availability.Enzyme screening and protein engineering.
Flow Chemistry Enhanced safety, scalability, precise control.Initial setup cost, potential for clogging.Optimization of reactor design and reaction conditions.

Exploration of Undiscovered Reactivity Profiles

The thiol group is known for its rich and diverse reactivity, including nucleophilicity, redox activity, and participation in radical reactions. nih.govyoutube.com For this compound, a systematic exploration of its reactivity is essential to unlock its full potential.

Areas for Investigation:

Oxidative Chemistry: While mild oxidation of thiols to disulfides is well-known, the controlled oxidation to other sulfur-containing functional groups like sulfenic, sulfinic, and sulfonic acids is less explored for this specific molecule. nih.govlibretexts.org Understanding these transformations is crucial for applications in redox biology and materials science.

Thiol-Ene "Click" Chemistry: The reaction of the thiol group with alkenes, known as thiol-ene chemistry, is a highly efficient and versatile "click" reaction. acs.org Investigating the kinetics and substrate scope of this compound in these reactions could lead to new polymers and functionalized materials.

Unconventional Hydrogen Bonding: Recent studies have shown that thiols can participate in unconventional excited-state intramolecular proton-transfer (ESIPT) reactions through hydrogen bonding. acs.org Investigating whether this compound exhibits similar photophysical properties could open doors to new sensor and imaging technologies.

Radical-Mediated Reactions: Thiyl radicals, generated from the one-electron oxidation of thiols, can participate in a variety of chemical transformations. nih.gov Exploring the generation and reactivity of the 3-cyclopentylpropanethiyl radical could lead to novel synthetic methodologies.

Advanced Computational Predictions for Complex Behavior

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. core.ac.uk For this compound, advanced computational studies can provide invaluable insights.

Computational Targets:

pKa Prediction: The acidity of the thiol proton (pKa) is a fundamental property that governs its reactivity. acs.org Using high-level density functional theory (DFT) calculations, potentially including explicit solvent molecules, can provide an accurate prediction of the pKa of this compound. acs.org

Reactivity Modeling: Computational models can predict the reactivity of thiols with various electrophiles and radicals. acs.org For instance, calculating the electron affinity and LUMO energy can help predict its reactivity in Michael additions. acs.org

Adsorption on Surfaces: The interaction of the thiol group with metal surfaces, particularly gold, is the basis for the formation of self-assembled monolayers (SAMs). sigmaaldrich.com Computational simulations can model the adsorption geometry, binding energy, and packing density of this compound on different surfaces, which is critical for applications in nanotechnology and electronics.

Integration into Multifunctional Materials with Tunable Properties

The unique combination of a bulky, non-polar cyclopentyl group and a reactive thiol moiety makes this compound an attractive building block for multifunctional materials.

Potential Applications:

Self-Assembled Monolayers (SAMs): Thiols readily form ordered monolayers on gold and other noble metal surfaces. sigmaaldrich.com The cyclopentyl group would influence the packing and thickness of the SAM, potentially creating surfaces with tailored wettability, friction, and chemical resistance.

Thiol-Functionalized Polymers and Frameworks: The thiol group can be used to graft the molecule onto polymer backbones or incorporate it into porous materials like covalent organic frameworks (COFs). rsc.orgnih.gov This could lead to materials with applications in catalysis, sensing, or environmental remediation, such as the removal of heavy metal ions. nih.gov

Bioplastics and Composites: Thiol-containing molecules can act as cross-linking agents in bioplastics, such as those derived from wheat gluten, modifying their mechanical properties. acs.org The incorporation of this compound could enhance the strength and failure strain of such materials. acs.org

New Analytical Methodologies for Real-time Monitoring of Reactions

Developing new analytical methods to monitor the reactions of this compound in real-time is crucial for both fundamental studies and process optimization.

Future Analytical Approaches:

Fluorescent Probes: Designing fluorescent probes that react specifically with the thiol group can allow for its quantification and visualization in various environments. nih.govmdpi.com This could involve Michael addition or disulfide cleavage-based mechanisms. nih.govmdpi.com

Mass Spectrometry Techniques: Direct ionization techniques, such as Probe Electrospray Ionization Mass Spectrometry (PESI-MS), enable the real-time monitoring of reaction progress without the need for chromatographic separation. shimadzu.com This would be invaluable for studying the kinetics of reactions involving this compound.

Spectrophotometric Assays in Nonaqueous Solvents: While colorimetric assays like Ellman's test are common for thiol quantification in aqueous media, adapting and validating these methods for nonaqueous solvents is necessary for many synthetic applications. acs.org

NMR Spectroscopy: For studying the composition of mixed-ligand systems, such as on the surface of nanoparticles, advanced NMR techniques, potentially involving digestion of the nanoparticle core, can provide quantitative data. cwu.edu

Comparative Studies with Analogous Sulfur-Containing Compounds

To fully understand the unique contributions of the cyclopentyl group and the propane (B168953) spacer, comparative studies with analogous thiols are essential.

Table 2: Proposed Comparative Studies

Compound for Comparison Rationale Properties to Compare
1-Pentanethiol Same number of carbon atoms, linear vs. cyclic alkyl group.Boiling point, pKa, surface tension, reactivity in thiol-ene reactions.
Cyclohexylmethanethiol Different cyclic alkyl group size.Adsorption kinetics on gold, packing density in SAMs, thermal stability.
3-Phenylpropane-1-thiol Aromatic vs. aliphatic cyclic group.Photophysical properties, electronic effects on thiol reactivity.
3-Cyclopentylpropan-1-ol Alcohol vs. thiol functional group.Hydrogen bonding capabilities, pKa, nucleophilicity, oxidation behavior.

These studies will elucidate structure-property relationships, highlighting how the size and nature of the alkyl group influence the physical and chemical properties of thiols. For example, comparing the adsorption rates and packing densities of alkanethiols with different chain lengths and structures on gold surfaces can reveal important insights for creating functional surfaces. worldscientific.comrsc.org

This compound stands as a molecule of considerable scientific interest. The future research directions outlined in this article, from sustainable synthesis to advanced material applications, underscore the vast potential waiting to be tapped. Addressing the associated challenges through a combination of innovative synthetic chemistry, rigorous physical organic studies, advanced computational modeling, and novel analytical techniques will be key to unlocking the full potential of this intriguing thiol compound. The knowledge gained will not only advance our understanding of this specific molecule but also contribute to the broader field of sulfur chemistry and materials science.

Q & A

Q. What safety protocols are essential when working with volatile thiols like this compound?

  • Methodological Answer : Use fume hoods for all manipulations. Wear nitrile gloves and chemical-resistant aprons. Store samples in amber vials at –20°C under inert gas. Dispose of waste via sulfhydryl-neutralizing agents (e.g., NaOCl). Include emergency contact information (e.g., Molekula Ltd: +44 (0) 7769276927 ) in lab safety manuals.

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